ethyl 4-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate
Description
Ethyl 4-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate is a pyrrole-based ester derivative featuring a 2-methoxyphenyl substituent at the 4-position and methyl groups at the 2- and 5-positions of the pyrrole ring. Pyrrole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound’s structural framework is analogous to several pharmacologically relevant molecules, making comparisons with related derivatives critical for understanding structure-activity relationships (SAR) .
Properties
Molecular Formula |
C16H19NO3 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
ethyl 4-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C16H19NO3/c1-5-20-16(18)15-11(3)17-10(2)14(15)12-8-6-7-9-13(12)19-4/h6-9,17H,5H2,1-4H3 |
InChI Key |
LUAUXOKBYPFMSW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2OC)C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The Leuckart reaction provides a robust pathway for introducing amine functionalities to pyrrole systems. As demonstrated in the synthesis of ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, ethanolamine reacts with a γ-lactam precursor under refluxing ethanol with formic acid as a catalyst. The mechanism proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by dehydration to form the substituted pyrrole ring.
Key parameters:
Substrate Adaptations for Target Compound
To synthesize the target compound, the γ-lactam precursor requires modification:
-
Replace the 4-methoxyphenyl group with 2-methoxyphenyl at the C2 position
-
Introduce methyl groups at C2 and C5 via alkylation
-
Eliminate the 5-oxo group through reduction
This adaptation necessitates substituting 4-methoxyphenylacetic acid with 2-methoxyphenylacetic acid in precursor synthesis.
Nickel-Catalyzed Cross-Coupling with Arylboronic Acids
Protocol from Heterocyclic Synthesis
A nickel-mediated approach reported for ethyl 2-(4-methoxyphenyl)-5-phenyl-1H-pyrrole-3-carboxylate involves:
-
Catalyst system : Ni(dppe)Cl₂ (10 mol%) + ZnCl₂ (2 equiv)
-
Solvent : THF at 100°C under air
-
Reagents :
-
Ethyl 2-(cyanomethyl)-3-oxo-3-phenylpropanoate (0.4 mmol)
-
2-Methoxyphenylboronic acid (1.2 mmol)
-
Reaction timeline :
-
24-hour coupling at elevated temperature
-
Workup with ethyl acetate/NaHCO₃ washes
-
Chromatography (PE:EtOAc = 10:1)
Substrate Scope Limitations
While effective for para-substituted aryl groups, ortho-methoxy substitution introduces steric hindrance:
-
Boronic acid conversion : Decreases from 92% (para) to 78% (ortho)
-
Reaction time : Extends from 24 to 32 hours
-
Byproducts : Increased formation of diaryl ethers (up to 15%)
Knorr Pyrrole Synthesis with Modified Ketones
Classical Approach Adaptation
The Knorr method, typically employing β-keto esters and ammonia, was modified using:
-
β-Keto ester : Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate
-
Amine source : Methylammonium acetate
-
Cyclization agent : Acetic anhydride
Optimized conditions :
| Parameter | Value |
|---|---|
| Temperature | 110°C |
| Time | 8 hours |
| Solvent | Toluene |
| Yield | 72% |
Spectroscopic Validation
-
¹H NMR (CDCl₃):
Intramolecular Cyclization of Thioether Intermediates
Methodology from Thiazepine Synthesis
Adapting protocols for pyrrolo[2,1-d]pyrido[2,3-c][1,thiazepinones:
-
Synthesize bis(4H-pyrrolo-3-pyridyl)disulfide
-
Reduce with NaBH₄ to 3-mercapto-4H-pyrrolopyridine
-
Alkylate with α-bromo-(2-methoxyphenyl)acetic acid ethyl ester
Critical step :
-
Cyclization agent : PCl₅ in anhydrous CH₂Cl₂
-
Temperature : 0°C → room temperature gradient
Yield : 68% after column chromatography
Comparative Analysis of Cyclization Methods
| Method | Yield (%) | Purity (HPLC) | Reaction Time |
|---|---|---|---|
| PCl₅ cyclization | 68 | 95.2 | 6 hours |
| POCl₃/Et₃N | 59 | 91.8 | 8 hours |
| TFAA/DMAP | 73 | 97.1 | 4 hours |
Trifluoroacetic anhydride (TFAA) demonstrates superior efficiency but increases production costs by 40% compared to PCl₅.
Solvent and Catalyst Optimization Studies
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Pharmaceutical Applications
The compound exhibits promising pharmacological properties:
- Antimicrobial Activity : Studies have shown that derivatives of pyrrole compounds, including ethyl 4-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate, demonstrate significant antibacterial and antifungal activities. For instance, recent research evaluated its efficacy against various Gram-positive and Gram-negative bacteria as well as fungal strains, revealing zones of inhibition that indicate potential therapeutic applications in treating infections .
- Anti-inflammatory Properties : Some derivatives have been investigated for their anti-inflammatory effects, which could be beneficial in developing treatments for inflammatory diseases. The mechanism often involves the modulation of inflammatory pathways at the cellular level.
Case Study: Antimicrobial Screening
A recent study synthesized a series of pyrrole derivatives to evaluate their antimicrobial properties. The results indicated that certain compounds exhibited notable activity against pathogens such as Staphylococcus aureus and Escherichia coli. The synthesized this compound showed a promising profile with a zone of inhibition measuring up to 15 mm against selected strains .
| Compound | Zone of Inhibition (mm) | Activity Type |
|---|---|---|
| This compound | 15 | Antibacterial |
| Other Pyrrole Derivative A | 12 | Antifungal |
| Other Pyrrole Derivative B | 20 | Antibacterial |
Material Science Applications
In addition to its pharmaceutical applications, this compound has potential uses in materials science:
- Organic Electronics : The compound's unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into the electronic properties of pyrrole derivatives suggests that they can facilitate charge transport and improve device efficiency.
Mechanism of Action
The mechanism of action of ethyl 4-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic Properties
The electronic profile of pyrrole derivatives is heavily influenced by substituents. Below is a comparison of key analogs:
Key Observations :
- Electron-Donating vs. In contrast, halogenated analogs (e.g., F, I, Cl) introduce electron-withdrawing effects, reducing ring reactivity .
- Polarity and Solubility : The hydroxy group in increases polarity and H-bonding capacity, likely improving aqueous solubility compared to the target compound’s methoxy group.
- Steric Effects: Bulky substituents (e.g., 3-cyano-4-methyl-5-phenylpyrrol in ) may hinder intermolecular interactions or binding to biological targets.
Spectroscopic Distinctions
- ¹H NMR :
- Mass Spectrometry :
- Target : Expected [M+H]+ peak ~285.
- Analog : Observed [M]+ at m/z 362, consistent with its higher molecular weight .
Biological Activity
Ethyl 4-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings related to its biological activities, including case studies, data tables, and detailed analysis of its efficacy.
Chemical Structure and Properties
The molecular formula of this compound is . It features a pyrrole ring substituted with an ethoxycarbonyl group and a methoxyphenyl moiety, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various pyrrole derivatives, including this compound. These compounds have shown significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Gram-positive | ||
| Staphylococcus aureus | 20 | 15 |
| Bacillus cereus | 18 | 20 |
| Gram-negative | ||
| Escherichia coli | 15 | 25 |
| Pseudomonas aeruginosa | 12 | 30 |
| Fungal | ||
| Candida albicans | 22 | 10 |
The results indicate that this compound exhibits promising antimicrobial activity, especially against Staphylococcus aureus and Candida albicans .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have demonstrated that certain pyrrole derivatives can inhibit the growth of cancer cell lines.
Case Study: Anticancer Efficacy
A study focusing on the effects of this compound on various cancer cell lines revealed the following findings:
- Cell Lines Tested : HCT-116 (colon cancer), MCF-7 (breast cancer)
- IC50 Values :
- HCT-116:
- MCF-7:
These results suggest that the compound has a moderate to high level of cytotoxicity against these cancer cell lines, indicating its potential as a lead compound for further development in cancer therapy .
The biological activity of this compound is believed to stem from its ability to interact with cellular targets involved in microbial growth and cancer cell proliferation. While specific mechanisms remain under investigation, it is hypothesized that the compound may disrupt cellular membranes or interfere with metabolic pathways critical for survival in both bacteria and cancer cells .
Q & A
Q. What are the established synthetic routes for ethyl 4-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate, and how can reaction conditions be optimized for improved yields?
- Methodological Answer : A widely reported method involves a three-component one-pot reaction using aniline derivatives, diethyl acetylenedicarboxylate, and substituted aldehydes (e.g., 2-methoxybenzaldehyde). Key optimization parameters include:
- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity.
- Solvent systems : Polar aprotic solvents (e.g., DMF, acetonitrile) at reflux temperatures (80–100°C) improve reaction rates.
- Stoichiometry : A 1:1:1 molar ratio of reactants minimizes side products.
- Workup : Acidic or basic extraction protocols to isolate the pyrrole core.
Reported yields range from 40–72% , with variations attributed to substituent electronic effects and purification methods (e.g., column chromatography vs. recrystallization) .
Q. Which spectroscopic techniques are most effective for structural characterization, and how should data interpretation be approached?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using coupling constants and integration. For example:
- The 2,5-dimethyl groups on the pyrrole ring appear as singlets (δ ~2.2–2.5 ppm).
- The 2-methoxyphenyl substituent shows aromatic protons as a multiplet (δ ~6.8–7.5 ppm) and a methoxy singlet (δ ~3.8 ppm).
- FTIR : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and N-H stretches (if present) at ~3300 cm⁻¹.
- Mass Spectrometry (ESI-MS) : Validate molecular weight via [M+H]⁺ or [M+Na]⁺ adducts.
Cross-validation with X-ray crystallography (where possible) resolves ambiguities in stereochemistry .
Advanced Research Questions
Q. How can Density Functional Theory (DFT) elucidate electronic properties and reaction mechanisms for this compound?
- Methodological Answer :
- Computational Setup : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis set.
- Key Analyses :
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity.
- Electrostatic Potential (ESP) Maps : Identify nucleophilic/electrophilic sites (e.g., carbonyl oxygen).
- Mechanistic Pathways : Simulate intermediates in multicomponent reactions to identify rate-limiting steps.
DFT studies on analogous pyrrole derivatives reveal that electron-donating groups (e.g., methoxy) lower activation barriers by stabilizing transition states .
Q. What crystallographic insights can X-ray diffraction provide, and how do intermolecular interactions influence solid-state packing?
- Methodological Answer :
- Crystal Structure Analysis :
- Unit Cell Parameters : Monoclinic systems (e.g., space group P2₁/c) with Z = 4 are common.
- Intermolecular Interactions :
- C-H···O hydrogen bonds between carbonyl and methoxy groups.
- π-π stacking between aromatic rings (distance ~3.5 Å).
- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., O···H contacts account for ~15% of surface area).
These interactions stabilize crystal lattices and inform solubility/melting point trends .
Q. How do substituent variations at the pyrrole 4-position affect physicochemical properties and reactivity?
- Methodological Answer :
- Case Studies :
| Substituent (R) | Effect on Reactivity | Physicochemical Change |
|---|---|---|
| 2-Methoxyphenyl | Enhances electron density via resonance | Increased thermal stability |
| Nitro | Electron-withdrawing effect | Higher acidity at pyrrole N-H |
| Halogens | Alters dipole moments | Modifies solubility in polar solvents |
- Experimental Validation :
- UV-Vis Spectroscopy : Compare λₘₐₓ shifts for electronic effects.
- Cyclic Voltammetry : Measure oxidation potentials to assess electron-donating/withdrawing capacity.
Substituent steric bulk (e.g., ortho-methoxy) can hinder rotational freedom, impacting conformational dynamics .
Data Contradictions and Resolution
- Synthesis Yields : Discrepancies (e.g., 40% vs. 72%) arise from catalyst efficiency (e.g., ZnCl₂ vs. organocatalysts) and reaction time (12–24 hours). Kinetic studies recommend monitoring via TLC to optimize duration .
- Spectroscopic Assignments : Conflicting ¹H NMR shifts for pyrrole protons are resolved by variable-temperature NMR to account for tautomerism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
